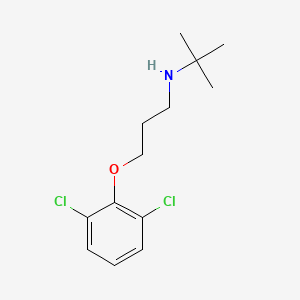
N-(tert-butyl)-3-(2,6-dichlorophenoxy)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(2,6-dichlorophenoxy)-1-propanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Propanamine, 3-(2,6-dichlorophenoxy)-N-(1,1-dimethylethyl)-, and is commonly used as a herbicide and plant growth regulator. In recent years, researchers have focused on exploring the potential of this compound in various scientific applications.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3-(2,6-dichlorophenoxy)-1-propanamine involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting the activity of HDAC, N-(tert-butyl)-3-(2,6-dichlorophenoxy)-1-propanamine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(tert-butyl)-3-(2,6-dichlorophenoxy)-1-propanamine has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of cancer treatments that are more targeted and less toxic than traditional chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(tert-butyl)-3-(2,6-dichlorophenoxy)-1-propanamine in lab experiments is its potency and specificity. This compound has been shown to have a high degree of selectivity for cancer cells, making it an effective tool for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Researchers must take precautions to ensure that they are working with this compound in a safe and controlled manner.
Zukünftige Richtungen
There are several potential future directions for research involving N-(tert-butyl)-3-(2,6-dichlorophenoxy)-1-propanamine. One promising area of research is the development of new cancer treatments based on this compound. Researchers are also exploring the potential of this compound in other areas, such as the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, researchers are investigating the potential of this compound as a tool for studying the mechanisms of cancer growth and proliferation, which could lead to new insights into the development of cancer treatments.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-(2,6-dichlorophenoxy)-1-propanamine involves the reaction of tert-butylamine with 2,6-dichlorophenol in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(2,6-dichlorophenoxy)-1-propanamine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
N-[3-(2,6-dichlorophenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO/c1-13(2,3)16-8-5-9-17-12-10(14)6-4-7-11(12)15/h4,6-7,16H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNNOSRDPBXYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937896.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4937901.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)
![1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B4937918.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-4-fluorophenol trifluoroacetate (salt)](/img/structure/B4937929.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B4937936.png)
![4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4937944.png)
![3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)
![1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4937954.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4937957.png)
![4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4937983.png)
![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)
![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4938002.png)